3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine is a chemical compound that features a pyridine ring substituted with a cyclopentyl and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine typically involves the alkenylation of pyridine derivatives. One common method is the Rh(III)-catalyzed C–H alkenylation reaction, which allows for the selective formation of mono- and dialkenyl-substituted pyridines . The reaction conditions can be tuned to achieve moderate to good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antiproliferative effects.
Medicine: It could be explored for its potential therapeutic properties, including anticancer activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Cyclopentyl-1-propyne: This compound features a cyclopentyl group and a propyne moiety.
3-Cyanopyridines: These compounds have a pyridine ring with a cyano group and have been studied for their antiproliferative activity.
Uniqueness
3-[3-Cyclopentyl-2-(phenylsulfanyl)prop-1-en-1-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a cyclopentyl group, phenylsulfanyl group, and pyridine ring sets it apart from other similar compounds.
Properties
CAS No. |
830320-20-2 |
---|---|
Molecular Formula |
C19H21NS |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
3-(3-cyclopentyl-2-phenylsulfanylprop-1-enyl)pyridine |
InChI |
InChI=1S/C19H21NS/c1-2-10-18(11-3-1)21-19(13-16-7-4-5-8-16)14-17-9-6-12-20-15-17/h1-3,6,9-12,14-16H,4-5,7-8,13H2 |
InChI Key |
NPZRWPJZLLYQSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CC(=CC2=CN=CC=C2)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.